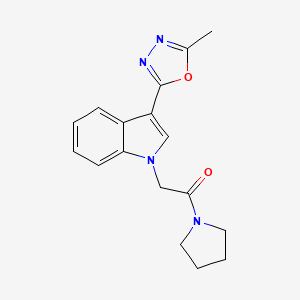![molecular formula C11H14N2O3 B3008443 3-[(N,N-dimethylglycyl)amino]benzoic acid CAS No. 1263214-29-4](/img/structure/B3008443.png)
3-[(N,N-dimethylglycyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “3-[(N,N-dimethylglycyl)amino]benzoic acid” consists of 14 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms, making a total of 30 atoms . It contains a total of 30 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic tertiary amine, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “3-[(N,N-dimethylglycyl)amino]benzoic acid” includes a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a tertiary amine group . The molecule has a total of 30 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, and 2 double bonds .科学的研究の応用
Macrocyclic Complexes Development
Research conducted by Cruz-Huerta et al. (2008) explored the preparation of macrocyclic diorganotin complexes from secondary amino acid homologues, showcasing their potential in ion-pair recognition and supramolecular synthons formation. These complexes demonstrate the ability to include aliphatic and aromatic guest molecules, suggesting applications in host-guest chemistry and molecular recognition (Cruz-Huerta et al., 2008).
Microbial Biosynthesis
Zhang and Stephanopoulos (2016) established a microbial biosynthetic system for the de novo production of 3-amino-benzoic acid (3AB) from glucose in Escherichia coli. By engineering an E. coli-E. coli co-culture system, they significantly improved 3AB production, highlighting its importance as a building block molecule for various compounds. This research underscores the potential of co-culture engineering in metabolic engineering and biosynthesis (Zhang & Stephanopoulos, 2016).
Antimicrobial Activity
Nogueira Puhl et al. (2011) investigated the antimicrobial activity of Piper gaudichaudianum Kuntze and its synergism with different antibiotics, identifying prenylated derivatives of benzoic acid as active components. This study contributes to the understanding of natural products' potential in enhancing antibiotic efficacy and addressing antimicrobial resistance (Nogueira Puhl et al., 2011).
特性
IUPAC Name |
3-[[2-(dimethylamino)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)7-10(14)12-9-5-3-4-8(6-9)11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUOOBFIOQIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Dimethylamino)acetamido)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

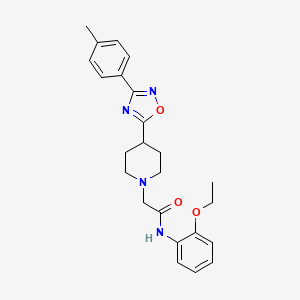
![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)
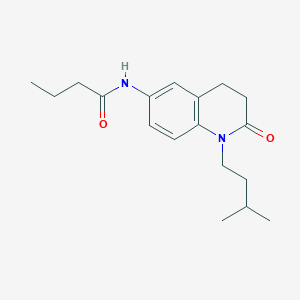

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)
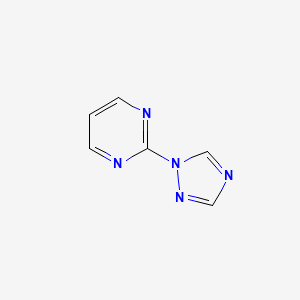
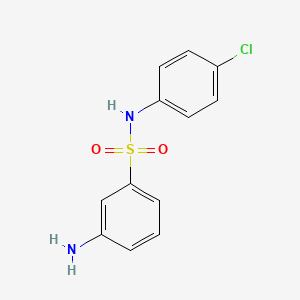
![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)
